molecular formula C12H14ClF3N2O2 B8035659 N-(Pyrrolidin-3-yl)-3-(trifluoromethoxy)benzamide hydrochloride

N-(Pyrrolidin-3-yl)-3-(trifluoromethoxy)benzamide hydrochloride

Cat. No.: B8035659
M. Wt: 310.70 g/mol
InChI Key: DGUQIUZHMQLSGT-UHFFFAOYSA-N
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Description

N-(Pyrrolidin-3-yl)-3-(trifluoromethoxy)benzamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring attached to a benzamide moiety, with a trifluoromethoxy group enhancing its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyrrolidin-3-yl)-3-(trifluoromethoxy)benzamide hydrochloride typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3-(trifluoromethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with pyrrolidine to yield N-(Pyrrolidin-3-yl)-3-(trifluoromethoxy)benzamide.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Flow microreactor systems can be employed for efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(Pyrrolidin-3-yl)-3-(trifluoromethoxy)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Reduced forms of the benzamide, potentially leading to amine derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups replacing the trifluoromethoxy group.

Scientific Research Applications

N-(Pyrrolidin-3-yl)-3-(trifluoromethoxy)benzamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Pyrrolidin-3-yl)-3-(trifluoromethoxy)benzamide hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and trifluoromethoxy group contribute to its binding affinity and specificity. The compound may modulate the activity of enzymes or receptors, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyrrolidin-3-yl)-3-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N-(Pyrrolidin-3-yl)-3-chlorobenzamide: Contains a chlorine atom instead of a trifluoromethoxy group.

    N-(Pyrrolidin-3-yl)-3-fluorobenzamide: Features a fluorine atom in place of the trifluoromethoxy group.

Uniqueness

N-(Pyrrolidin-3-yl)-3-(trifluoromethoxy)benzamide hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This enhances its reactivity and stability compared to similar compounds, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-pyrrolidin-3-yl-3-(trifluoromethoxy)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2.ClH/c13-12(14,15)19-10-3-1-2-8(6-10)11(18)17-9-4-5-16-7-9;/h1-3,6,9,16H,4-5,7H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUQIUZHMQLSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)C2=CC(=CC=C2)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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